8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazepin-5-one
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Overview
Description
The compound you mentioned contains a boronic ester group (4,4,5,5-Tetramethyl-1,3,2-dioxaborolane) and a benzoxazepinone group. Boronic esters are commonly used in organic synthesis, particularly in Suzuki coupling reactions . Benzoxazepinones are a type of heterocyclic compound that have been studied for their potential biological activities .
Chemical Reactions Analysis
Boronic esters are known to participate in various types of chemical reactions, including Suzuki-Miyaura cross-coupling reactions . They can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a boiling point of 42-43 °C/50 mmHg and a density of 0.882 g/mL at 25 °C .Scientific Research Applications
Hypotensive Activity
One study explored the hypotensive activity of tetrahydro-2-benzoxepins, indicating their potential as novel hypotensives. These compounds, including variants like 1-(alkylamino)-1,3,4,5-tetrahydro-7,8-dimethoxy-2-benzoxepins, have shown promise as alpha blockers with both peripheral and central activities (Tenbrink et al., 1981).
Supramolecular Assembly
Another area of research focuses on the structural analysis of tetrahydro-1,4-epoxy-1-benzazepines, revealing insights into hydrogen-bonded supramolecular assemblies. These studies contribute to understanding the molecular interactions and crystal engineering of such compounds (Blanco et al., 2012).
Multicomponent Condensation Reactions
Research has also been conducted on novel synthetic methods involving multicomponent condensation reactions. These methods have been applied to synthesize tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, demonstrating an alternative approach for creating benzodiazepine derivatives with potential biological activities (Shaabani et al., 2009).
Antiparasitic Activity
Tetrahydro-1-benzazepines have been identified as potential antiparasitic drugs for treating diseases like chagas disease and leishmaniasis. The crystallographic features of these compounds provide valuable information for drug design and development aimed at combating these tropical diseases (Macías et al., 2016).
Structural and Conformational Analysis
The synthesis and X-ray diffraction data of related compounds, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, have facilitated detailed structural and conformational analyses. These studies contribute to a deeper understanding of the physical and chemical properties of such compounds, which is crucial for their potential application in various fields of scientific research (Huang et al., 2021).
Safety and Hazards
properties
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO4/c1-14(2)15(3,4)21-16(20-14)10-5-6-11-12(9-10)19-8-7-17-13(11)18/h5-6,9H,7-8H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTVCWNRKWFFFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)NCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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